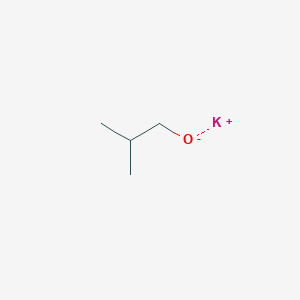
1-Propanol, 2-methyl-, potassium salt (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 2-methyl-, potassium salt (1:1) is a chemical compound that is widely used in scientific research due to its unique properties. It is commonly known as potassium tert-butoxide and is a strong base that is used in organic synthesis reactions. This compound is highly reactive and is often used in the preparation of various organic compounds.
Mecanismo De Acción
The mechanism of action of potassium tert-butoxide involves the deprotonation of organic compounds. It acts as a strong base and abstracts a proton from the organic compound, forming the corresponding anion. This anion is then used in further reactions to prepare various organic compounds.
Efectos Bioquímicos Y Fisiológicos
Potassium tert-butoxide is not used in biochemical or physiological studies as it is a chemical reagent and not a biological compound. It does not have any direct effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using potassium tert-butoxide in lab experiments are its strong basicity and high reactivity. It is a versatile reagent that can be used in a variety of organic synthesis reactions. The limitations of using this compound are its sensitivity to moisture and air, which can cause it to degrade and lose its reactivity.
Direcciones Futuras
There are several future directions for research on potassium tert-butoxide. One area of research could be the development of new and more efficient synthesis methods for this compound. Another area of research could be the development of new applications for this compound in organic synthesis reactions. Additionally, research could be conducted on the use of potassium tert-butoxide in the synthesis of new pharmaceuticals and agrochemicals.
Métodos De Síntesis
The synthesis of potassium tert-butoxide involves the reaction of tert-butyl alcohol with potassium hydroxide. The reaction is carried out in anhydrous conditions, and the product is obtained in the form of a white crystalline powder. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Potassium tert-butoxide is widely used in scientific research as a strong base in organic synthesis reactions. It is commonly used in the preparation of various organic compounds, such as esters, ethers, and alkynes. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
14764-60-4 |
|---|---|
Nombre del producto |
1-Propanol, 2-methyl-, potassium salt (1:1) |
Fórmula molecular |
C4H10KO |
Peso molecular |
112.21 g/mol |
Nombre IUPAC |
potassium;2-methylpropan-1-olate |
InChI |
InChI=1S/C4H9O.K/c1-4(2)3-5;/h4H,3H2,1-2H3;/q-1;+1 |
Clave InChI |
SRBPHIMDSSPBIL-UHFFFAOYSA-N |
SMILES |
CC(C)C[O-].[K+] |
SMILES canónico |
CC(C)C[O-].[K+] |
Otros números CAS |
14764-60-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



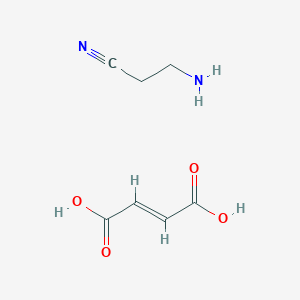
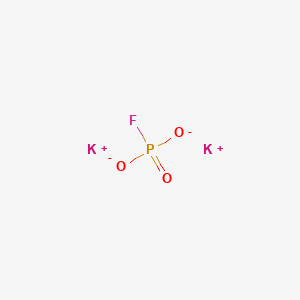
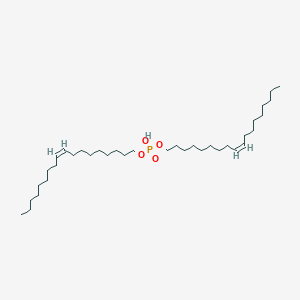

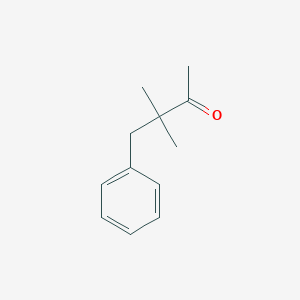
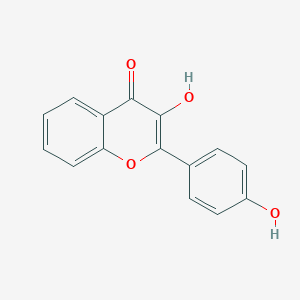
![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)
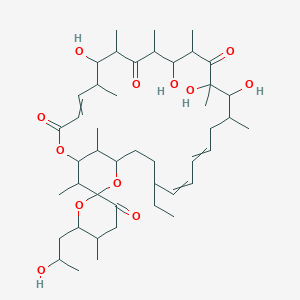
![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)
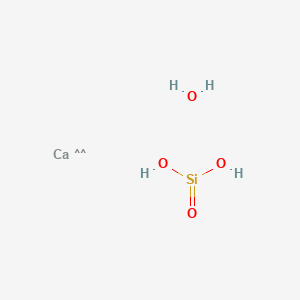

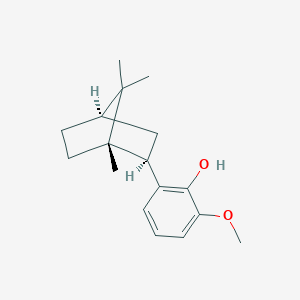

![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)